1-Cyclopropyl-3-(3,4-dimethylphenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea
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Description
1-Cyclopropyl-3-(3,4-dimethylphenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea is a useful research compound. Its molecular formula is C20H22N4O and its molecular weight is 334.423. The purity is usually 95%.
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Scientific Research Applications
Pharmacophore Design and Kinase Inhibition
Compounds with a structure similar to 1-Cyclopropyl-3-(3,4-dimethylphenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea, particularly those incorporating imidazole scaffolds, are recognized for their selective inhibition of the p38 mitogen-activated protein kinase. This kinase plays a crucial role in the release of proinflammatory cytokines. The design and synthesis of these compounds are based on the extensive analysis of crystal structures of p38 in complex with various small organic ligands. Such selective inhibitors aim to replace ATP in its binding pocket, achieving high binding selectivity and potency, critical for therapeutic applications targeting inflammation and other related diseases (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Electrochemical Technology and Ionic Liquids
Research involving room-temperature haloaluminate ionic liquids, including compounds like 1-ethyl-3-methylimidazolium chloride, has shown significant progress in electrochemical technologies. These ionic liquids, potentially related to the chemical structure of interest, offer promising applications in electroplating and energy storage. The versatility and ease of handling of these ionic liquids have contributed to steady growth in research within this domain, highlighting their potential in creating more efficient and sustainable energy storage systems (Tsuda, Stafford, & Hussey, 2017).
Urease Inhibition for Medical Applications
The structural similarity of this compound to various urease inhibitors underlines its potential in treating infections caused by urease-producing bacteria, such as Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Urease inhibitors, including urea derivatives, have shown promise in addressing these infections, which can lead to serious health complications. This area of research is vital for developing more effective treatments with fewer side effects than currently available options (Kosikowska & Berlicki, 2011).
Properties
IUPAC Name |
1-cyclopropyl-3-(3,4-dimethylphenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-14-6-7-16(11-15(14)2)22-20(25)24(17-8-9-17)13-18-12-21-19-5-3-4-10-23(18)19/h3-7,10-12,17H,8-9,13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFFFCZSMJLELM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N(CC2=CN=C3N2C=CC=C3)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.